6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a fused pyranopyrazole core. Its structure includes:
- Butan-2-yl (sec-butyl) group at position 4, contributing to lipophilicity and steric effects.
- Methyl group at position 3, providing electronic and steric stabilization.
- Carbonitrile at position 5, acting as a polar functional group for reactivity or binding interactions.
This compound is synthesized via multi-component reactions (MCRs), often involving aldehydes, malononitrile, and hydrazine derivatives in aqueous or ethanol media . Its structural versatility makes it a scaffold for pharmaceutical and materials science applications, though specific biological data for this derivative remain underexplored in the literature reviewed.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
6-amino-4-butan-2-yl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c1-4-6(2)9-8(5-13)11(14)17-12-10(9)7(3)15-16-12/h6,9H,4,14H2,1-3H3,(H,15,16) |
InChI Key |
MGAFCJQULOZDKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=C(OC2=NNC(=C12)C)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the presence of a catalyst . The reaction is usually carried out under solvent-free conditions, which makes it an environmentally friendly process .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as sulfonated amorphous carbon and eosin Y have been used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .
Scientific Research Applications
6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket of the kinase, thereby blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- Aryl substituents (e.g., 11i, 11j) exhibit lower yields (31–47%) due to steric and electronic complexities .
- Alkyl groups (e.g., butan-2-yl) may improve solubility in nonpolar solvents compared to aryl analogs but reduce crystallinity (melting point data scarce).
- Purity across derivatives consistently exceeds 99%, achieved via recrystallization or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
